
2-Cyclopropyl-2-ethoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyclopropyl-2-ethoxyacetic acid” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . It is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-2-ethoxyacetic acid” consists of a cyclopropyl group and an ethoxy group attached to the same carbon atom, which is also part of a carboxylic acid group . This structure can be represented by the formula C7H12O3 .Physical And Chemical Properties Analysis
“2-Cyclopropyl-2-ethoxyacetic acid” is a compound with a molecular weight of 144.17 . It is typically stored in a dry room at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and density are not provided in the sources I have access to.Applications De Recherche Scientifique
Cyclopropanation and Heterocyclic Scaffold Synthesis
Cyclopropanation of 1,3-dienes with ethyl 2-formyldiazoacetate under rhodium catalysis can result in a tandem cyclopropanation/Cloke-Wilson rearrangement or a vinylogous variant. This process allows for the synthesis of heterocyclic scaffolds, which are critical in the development of various pharmaceuticals and materials due to their complex structure and potential bioactivity. The substrate scope and mechanistic insights into this process offer valuable knowledge for the synthesis of novel compounds (Piotrowski & Kerr, 2018).
Antibacterial Activity and Safety Profile
Research on the synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents has highlighted the potential of cyclopropyl compounds in enhancing antibacterial activity. These compounds demonstrated significant activity against a range of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria. Importantly, the study also focused on reducing potential side effects associated with quinolone antibiotics, suggesting that modifications to the cyclopropyl ring can lead to safer antibacterial agents (Sánchez et al., 1995).
Ethylene Biosynthesis and Agricultural Applications
The preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene, highlights the importance of cyclopropyl compounds in agriculture. Such compounds can be used in affinity purification techniques and in the generation of antibodies, potentially opening new avenues for plant biology research and agricultural biotechnology (Pirrung et al., 1989).
Synthesis and Application in Liposomal Constructions
The synthesis of new thiol-reactive heterobifunctional reagents, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid], and their application in the coupling of peptides to liposomes for immunization purposes, demonstrates the versatility of cyclopropyl-containing compounds in bioconjugate chemistry. These compounds provide hydrophilic spacer arms that improve the accessibility and reduce the intrinsic immunogenicity of liposomal constructs, which is crucial for developing effective synthetic vaccination formulations (Frisch et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
2-cyclopropyl-2-ethoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-6(7(8)9)5-3-4-5/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKJBQQBGVSYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/no-structure.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2999414.png)
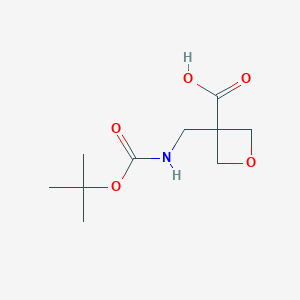
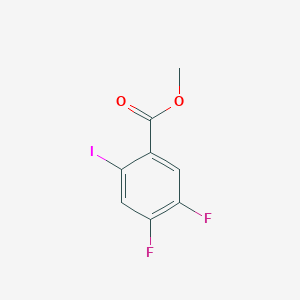
![4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2999420.png)
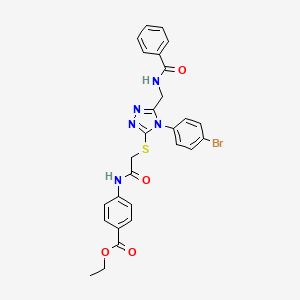


![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2999426.png)
![2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2999428.png)
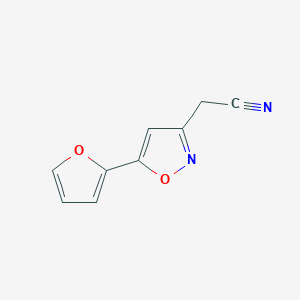
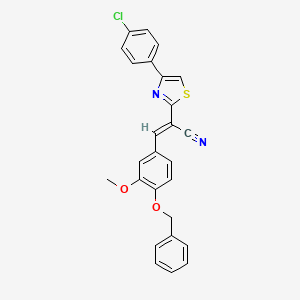
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2999431.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2999435.png)